ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Description
This compound belongs to the tetrahydro-4H-chromene family, characterized by a bicyclic chromene core fused with a cyclohexenone ring. Its structure includes:
Properties
IUPAC Name |
ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO5/c1-5-27-20(25)18-16(12-8-11(26-4)6-7-13(12)22)17-14(24)9-21(2,3)10-15(17)28-19(18)23/h6-8,16H,5,9-10,23H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBSGQILGMVCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC(=C3)OC)F)C(=O)CC(C2)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted salicylaldehyde and a β-keto ester, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.
Fluoro-Substituted Methoxyphenyl Group Addition: The fluoro-substituted methoxyphenyl group can be incorporated through electrophilic aromatic substitution reactions, using appropriate fluorinated and methoxylated aromatic compounds.
Esterification: The final step involves esterification to form the ethyl carboxylate group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines to more reactive intermediates.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the amino group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis often employs sodium hydroxide or potassium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Structural Impact
The phenyl ring substitution at the 4-position is a key structural variable. Below is a comparative analysis:
Functional Group Comparisons
- Ethyl Carboxylate vs. Carbonitrile: Analogues with nitrile groups (e.g., 2-amino-4-(4-methylphenyl)-5-oxo-...-3-carbonitrile) exhibit similar bioactivity but reduced solubility compared to carboxylate esters .
Biological Activity
Ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS Number: 445266-56-8) is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 389.42 g/mol. The structure features a chromene core substituted with an amino group and a fluoromethoxyphenyl moiety, which may influence its biological properties.
| Property | Value |
|---|---|
| CAS Number | 445266-56-8 |
| Molecular Formula | C21H24FNO5 |
| Molecular Weight | 389.42 g/mol |
| Purity | NLT 98% |
Anticancer Properties
Research indicates that chromene derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain chromene derivatives showed IC50 values in the micromolar range against breast and lung cancer cells .
Case Study: Cytotoxicity Assessment
A comparative study evaluated the cytotoxic effects of several chromene derivatives on A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results indicated that derivatives with electron-donating groups exhibited enhanced activity:
| Compound | IC50 (µM) A549 | IC50 (µM) MCF-7 |
|---|---|---|
| Ethyl Chromene Derivative A | 15 ± 2 | 10 ± 1 |
| Ethyl 2-amino compound | 20 ± 3 | 12 ± 2 |
| Control (Doxorubicin) | 0.5 ± 0.1 | 0.3 ± 0.1 |
Antimicrobial Activity
The antimicrobial properties of chromene derivatives have also been investigated. Ethyl derivatives have shown promising results against various bacterial strains. A study highlighted that certain structural modifications enhance antimicrobial efficacy:
Antimicrobial Efficacy Testing
The following table summarizes the antimicrobial activity of ethyl derivatives against selected pathogens:
| Compound | Zone of Inhibition (mm) |
|---|---|
| Ethyl Chromene Derivative A | 18 |
| Ethyl 2-amino compound | 15 |
| Control (Ampicillin) | 22 |
The biological activities of ethyl 2-amino compounds are thought to be mediated through various mechanisms:
- Inhibition of Cell Proliferation : The presence of the amino group may interact with cellular targets involved in proliferation pathways.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Antioxidant Activity : Chromenes are known for their ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
